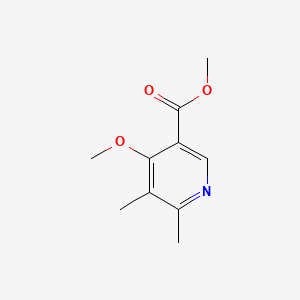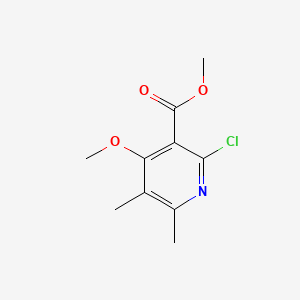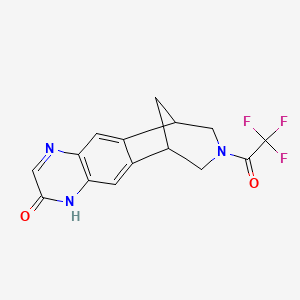
Hydroxy Varenicline N-Trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxy Varenicline N-Trifluoroacetate is a chemical compound with the molecular formula C15H12F3N3O2 and a molecular weight of 323.27 g/mol . It is a protected metabolite of Varenicline, a medication used to treat nicotine addiction . The compound is characterized by its pale yellow solid form and slight solubility in chloroform and methanol .
Mechanism of Action
Target of Action
Hydroxy Varenicline N-Trifluoroacetate is a research chemical It is known to be a metabolite of varenicline , which is a partial agonist of the alpha-4 beta-2 neuronal nicotinic acetylcholine receptor . This receptor plays a crucial role in the cholinergic system, which is involved in various physiological functions, including memory, attention, and mood regulation .
Mode of Action
Varenicline partially activates the alpha-4 beta-2 neuronal nicotinic acetylcholine receptor, displacing nicotine at its sites of action in the brain . This displacement reduces the pleasure derived from nicotine, helping to decrease nicotine dependency .
Biochemical Pathways
Given its relationship to varenicline, it may influence the cholinergic system, affecting neurotransmission and potentially influencing mood and cognition .
Pharmacokinetics
Its solubility in chloroform and methanol is reported to be slight , which may influence its absorption and distribution
Result of Action
As a metabolite of Varenicline, it may contribute to the reduction of nicotine dependency by partially activating the alpha-4 beta-2 neuronal nicotinic acetylcholine receptor and reducing the pleasure derived from nicotine .
Action Environment
It is known that the compound is stored in a refrigerator , suggesting that temperature may play a role in maintaining its stability.
Preparation Methods
Hydroxy Varenicline N-Trifluoroacetate is synthesized through a series of chemical reactions involving Varenicline and trifluoroacetic acid. The synthetic route typically involves the protection of Varenicline with trifluoroacetic acid to form the N-Trifluoroacetate derivative . The reaction conditions often include the use of organic solvents and controlled temperatures to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
Hydroxy Varenicline N-Trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, often using reducing agents like sodium borohydride.
Substitution: The trifluoroacetate group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Hydroxy Varenicline N-Trifluoroacetate has several scientific research applications:
Comparison with Similar Compounds
Hydroxy Varenicline N-Trifluoroacetate is unique due to its trifluoroacetate group, which provides distinct chemical properties compared to other Varenicline metabolites . Similar compounds include:
Varenicline: The parent compound, used for smoking cessation.
N-Methyl Varenicline: A methylated derivative with different pharmacological properties.
Hydroxy Varenicline N-Acetyl: Another protected metabolite with an acetyl group instead of trifluoroacetate.
These compounds share structural similarities but differ in their chemical properties and biological activities .
Properties
IUPAC Name |
14-(2,2,2-trifluoroacetyl)-5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4(9),7,10-tetraen-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3N3O2/c16-15(17,18)14(23)21-5-7-1-8(6-21)10-3-12-11(2-9(7)10)19-4-13(22)20-12/h2-4,7-8H,1,5-6H2,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPELGARMUSJCPA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C3=CC4=C(C=C23)NC(=O)C=N4)C(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40857858 |
Source


|
| Record name | 8-(Trifluoroacetyl)-1,6,7,8,9,10-hexahydro-2H-6,10-methanoazepino[4,5-g]quinoxalin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40857858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
357426-10-9 |
Source


|
| Record name | 8-(Trifluoroacetyl)-1,6,7,8,9,10-hexahydro-2H-6,10-methanoazepino[4,5-g]quinoxalin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40857858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
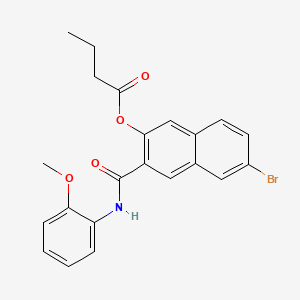
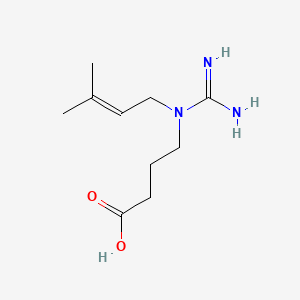
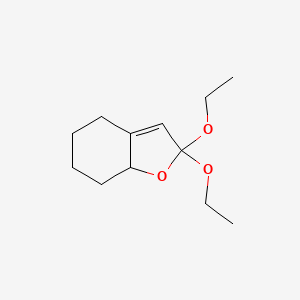

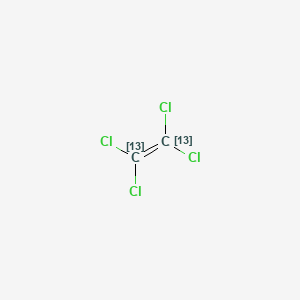
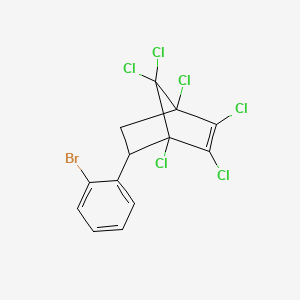
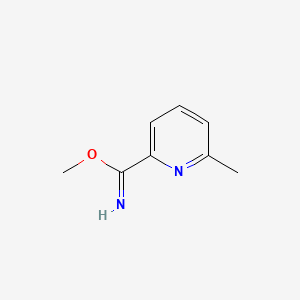
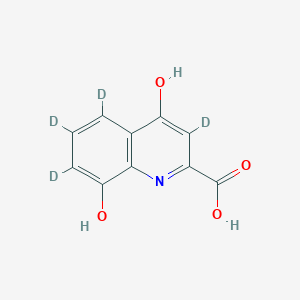
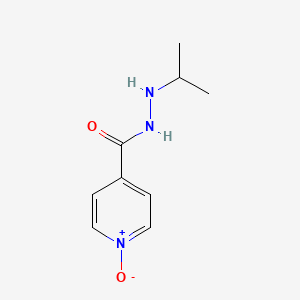
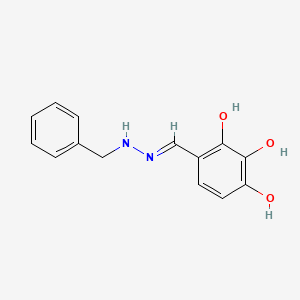
![4-[(E)-2-(2-CHLORO-3-((E)-2-[1-ETHYL-4(1H)-QUINOLINYLIDENE]ETHYLIDENE)-1-CYCLOHEXEN-1-YL)ETHENYL]-1-ETHYLQUINOLINIUM 4-METHYLBENZENESULFONATE](/img/structure/B590222.png)
